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Compound of Interest

Compound Name: Methyl 3-iodobenzoate

Cat. No.: B1359923 Get Quote

An In-depth Technical Guide to Methyl 3-
iodobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 3-iodobenzoate
(CAS No. 618-91-7), a key halogenated aromatic ester utilized in organic synthesis. The

document details its molecular structure, physicochemical properties, a detailed experimental

protocol for its synthesis via Fischer esterification, and a thorough analysis of its spectroscopic

data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores its significant

applications as a versatile intermediate in the fields of pharmaceutical research and drug

development, particularly as a building block in the synthesis of complex molecules through

cross-coupling reactions. This paper is intended for researchers, scientists, and professionals

in the field of drug development and chemical synthesis.

Molecular Structure and Physicochemical
Properties
Methyl 3-iodobenzoate is an organic compound characterized by a benzene ring substituted

with an iodine atom at the meta-position relative to a methyl ester group. Its molecular structure

and key identifiers are fundamental to understanding its reactivity and applications.

Molecular Formula: C₈H₇IO₂[1]

Molecular Structure:
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SMILES: COC(=O)c1cccc(I)c1

InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N

The key physicochemical properties of Methyl 3-iodobenzoate are summarized in the table

below for easy reference and comparison.

Property Value Reference(s)

CAS Number 618-91-7 [1][2]

Molecular Weight 262.04 g/mol [1]

Appearance
Pale yellow to yellow-brown

solid/crystals
[1]

Melting Point 46-50 °C [1]

Boiling Point 277 - 284.4 °C (at 760 mmHg) [1]

Density ~1.8 g/cm³ [3]

Solubility
Insoluble in water; Soluble in

ether, benzene, alcohol
[4]

Note on Melting Point: While most suppliers report a melting point in the 46-50 °C range, some

literature values cite 113-115 °C. This higher value may correspond to the isomeric Methyl 4-

iodobenzoate and should be considered with caution.

Experimental Protocols: Synthesis
Methyl 3-iodobenzoate is most commonly synthesized via the Fischer esterification of 3-

iodobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][4] This

method is efficient, yielding the product in high purity.

Reaction: 3-Iodobenzoic Acid + Methanol → Methyl 3-iodobenzoate + Water

Experimental Procedure:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stir bar, dissolve 3-iodobenzoic acid (e.g., 50 g, 0.20 mol) in an excess of methanol

(e.g., 300 mL).[1]

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric

acid (e.g., 1 mL) to the solution.[1]

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours.

To drive the equilibrium towards the product, any water formed during the reaction can be

removed. The volume of methanol should be maintained by replenishment as needed.[1]

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the

excess methanol under reduced pressure using a rotary evaporator.[1]

Purification: To the resulting residue, add diethyl ether (e.g., 600 mL) and stir the mixture

overnight. This will induce the precipitation of the product.[1]

Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold water.

Dry the product to afford pure Methyl 3-iodobenzoate. A typical yield for this procedure is

high, often around 97%.[1]

Spectroscopic Data and Characterization
The structural identity and purity of Methyl 3-iodobenzoate are confirmed through various

spectroscopic techniques.

The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity &
Coupling Constant
(J) Hz

Assignment Reference

8.34 s 1H, Ar-H (Position 2) [1]

7.97 d, J = 7.5 Hz 1H, Ar-H (Position 6) [1]

7.85 d, J = 7.2 Hz 1H, Ar-H (Position 4) [1]

7.15
td, J₁=7.8 Hz, J₂=2.7

Hz
1H, Ar-H (Position 5) [1]

3.89 s 3H, -OCH₃ [1]

Spectrum acquired in

CDCl₃ at 300 MHz.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on data from

analogous substituted methyl benzoates, the following chemical shifts are predicted.[5][6]

Chemical Shift (δ) ppm (Predicted) Assignment

~165-166 C=O (Ester)

~141 Ar-C (Position 4)

~138 Ar-C (Position 6)

~132 Ar-C (Position 1)

~129 Ar-C (Position 5)

~128 Ar-C (Position 2)

~94 Ar-C (Position 3, C-I)

~52 -OCH₃

The IR spectrum shows characteristic absorption bands corresponding to the functional groups

present in the molecule.
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Wavenumber
(cm⁻¹) (Typical
Range)

Vibration Mode Functional Group Reference(s)

3100-3000 C-H Stretch Aromatic [7]

2960-2850 C-H Stretch -CH₃ (Methyl) [7]

1730-1715 C=O Stretch Ester [7]

1600-1450 C=C Stretch Aromatic Ring [7]

1300-1100 C-O Stretch Ester [7]

800-600 C-I Stretch Aryl Iodide [7]

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

m/z Value Interpretation Reference

262.0
[M]⁺, Molecular ion peak

(calculated and measured)
[1]

231
[M - OCH₃]⁺, Loss of the

methoxy radical

203
[M - COOCH₃]⁺, Loss of the

carbomethoxy group

104
[C₇H₄O]⁺, Fragment from

cleavage of C-I bond

76
[C₆H₄]⁺, Benzene ring

fragment

Applications in Research and Drug Development
Methyl 3-iodobenzoate is a valuable building block in organic synthesis, primarily due to the

reactivity of the carbon-iodine bond. This feature makes it an important precursor in the

synthesis of more complex molecules for pharmaceutical and materials science applications.[8]
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Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a variety

of pharmaceutical compounds. Its structure is incorporated into molecules designed for

therapeutic areas such as oncology and infectious diseases.[4]

Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-

catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

These reactions are fundamental in modern drug discovery for creating carbon-carbon and

carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Chemical Probes: The compound and its derivatives are used to develop chemical probes to

study biological systems. For instance, it has been used in the development of inhibitors for

enzymes like 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), which are targets in

metabolic diseases.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3035389/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials Catalyst

Reaction & Work-up

Final Product

3-Iodobenzoic Acid

Fischer Esterification
(Reflux, 24h)

Methanol (Excess) Conc. H₂SO₄

Catalyzes

Solvent Removal
(Reduced Pressure)

Reaction Mixture

Precipitation
(Diethyl Ether)

Crude Residue

Filtration & Washing

Precipitate

Methyl 3-iodobenzoate

Purified Solid

Click to download full resolution via product page

Caption: Fischer Esterification workflow for Methyl 3-iodobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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